

Application Note: Analysis of Rebaudioside I using Mass Spectrometry

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Compound of Interest		
Compound Name:	Rebaudioside I	
Cat. No.:	B3027040	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rebaudioside I is a steviol glycoside, a class of natural, non-caloric sweeteners extracted from the leaves of Stevia rebaudiana Bertoni. These compounds are of significant interest to the food, beverage, and pharmaceutical industries as sugar substitutes. Structurally, Rebaudioside I is a complex diterpene glycoside. Accurate characterization and quantification are crucial for quality control, formulation development, and regulatory compliance. This application note provides a detailed protocol for the analysis of Rebaudioside I using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), focusing on its fragmentation pattern for structural confirmation.

Experimental Protocols

This section details the necessary steps for sample preparation and analysis of **Rebaudioside**I via direct infusion mass spectrometry.

1. Sample Preparation for Direct Infusion MS and MS/MS

A straightforward dilution protocol is sufficient for the analysis of purified **Rebaudioside I** samples.

Reagents and Materials:



- Rebaudioside I standard
- Water (H₂O), HPLC grade
- Acetonitrile (MeCN), HPLC grade
- Microcentrifuge tubes
- Pipettes
- Procedure:
 - MS Data Acquisition Stock: Prepare a stock solution of Rebaudioside I at a concentration of 0.25 mg/mL by dissolving the standard in a 1:1 (v/v) mixture of H₂O and MeCN.[1]
 - MS/MS Tuning Stock: For optimizing MS/MS parameters and acquiring fragmentation data, further dilute the MS stock solution to a concentration of 0.01 mg/mL using the same H₂O:MeCN solvent.[1] This lower concentration helps in achieving a good signal-to-noise ratio for precursor and fragment ions.[1]

2. Mass Spectrometry Analysis

The following parameters are based on analysis using a Waters Quadrupole Time-of-Flight (Q-TOF) Micro mass spectrometer but can be adapted for similar high-resolution instruments.

- Instrumentation:
 - Mass Spectrometer: Waters Q-TOF Micro Mass Spectrometer[1]
 - Ionization Source: Electrospray Ionization (ESI)[1]
- MS Parameters:
 - Ionization Mode: Negative ESI.[1]
 - Sample Introduction:
 - For full scan MS: Flow injection of the 0.25 mg/mL solution.[1]



- For MS/MS: Direct infusion of the 0.01 mg/mL solution.[1]
- Mass Range: m/z 100-2000.[2]
- Source Conditions (Typical for Steviol Glycosides):
 - Spray Voltage: 3.5 kV[2]
 - Skimmer Voltage: -40 V[2]
 - Nebulizer Pressure (Nitrogen): 40 psi[2]
 - Drying Gas Flow (Nitrogen): 10 L/min[2]
 - Drying Gas Temperature: 350 °C[2]
- MS/MS Fragmentation Parameters:
 - Precursor Ion Selection: Select the [M-H]⁻ ion of Rebaudioside I at m/z 1127.4 for fragmentation.[1]
 - Collision Energy:
 - Low Energy (e.g., 30 V): To observe initial large fragment losses.[1]
 - High Energy (e.g., 60 V): To induce further fragmentation and elucidate the glycosidic sequence.[1]

Results and Data Presentation

Molecular and Mass Spectrometry Data

High-resolution mass spectrometry in negative ESI mode confirms the molecular formula and provides characteristic fragmentation data for **Rebaudioside I**.



Parameter	Value	Source
Molecular Formula	C50H79O28	[1]
Exact Mass [M-H] ⁻	1127.4741	[1]
Precursor Ion [M-H] ⁻ (m/z)	1127.4	[1]

MS/MS Fragmentation Data

The fragmentation pattern of **Rebaudioside I** is dependent on the applied collision energy.

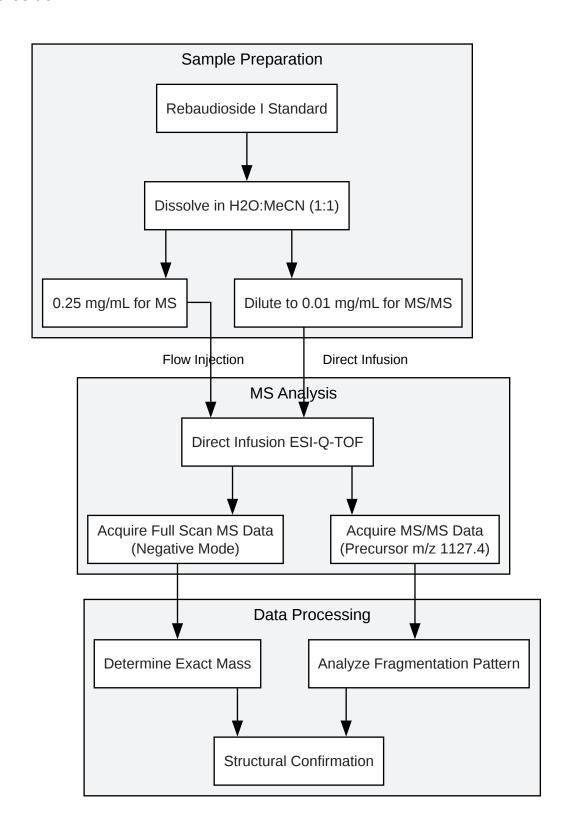
Precursor Ion (m/z)	Collision Energy	Fragment lons (m/z)	Interpretation	Source
1127.4	30 V	803.5301	Loss of two sugar units	[1]
1127.4	60 V	803.5301	Sequential loss from the precursor	[1]
641.4488	Loss of a third sugar unit from m/z 803.5	[1]		
479.3897	Loss of a fourth sugar unit from m/z 641.4	[1]	_	
317.3023	Loss of a fifth sugar unit from m/z 479.4 (Steviol aglycone)	[1]	_	

Visualizations

Experimental Workflow



The diagram below outlines the general workflow for the mass spectrometric analysis of **Rebaudioside I**.



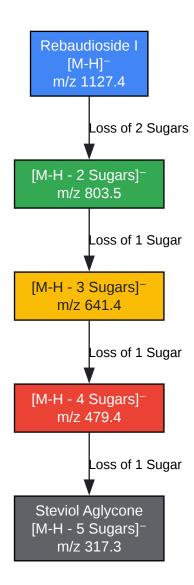
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Figure 1. Workflow for MS analysis of Rebaudioside I.

Fragmentation Pathway of Rebaudioside I

This diagram illustrates the sequential loss of sugar moieties from the deprotonated molecule under high-energy collision-induced dissociation.



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Figure 2. Proposed fragmentation of **Rebaudioside I** in MS/MS.

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References

- 1. Bioconversion of Rebaudioside I from Rebaudioside A PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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